(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate
CAS No.: 87038-53-7
VCID: VC0000003
Molecular Formula: C9H16N6O7S
Molecular Weight: 352.33 g/mol
* For research use only. Not for human or veterinary use.
![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate - 87038-53-7](/images/no_structure.jpg)
Description | (3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate, also known as Decarbamoylgonyautoxin 3 or DcGonyautoxin 3, is a complex organic compound with the molecular formula C9H16N6O7S and a molecular weight of 352.33 g/mol . It features a pyrrolo[1,2-c]purine skeleton with multiple functional groups, including amino and hydroxyl groups, suggesting potential for hydrogen bonding and interaction with biological macromolecules. This compound is also recognized as an organic heterotricyclic compound and a paralytic shellfish toxin, further emphasizing its biological significance . The synthesis of (3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate typically involves preparing the pyrrolo[1,2-c]purine core, followed by the introduction of amino and hydroxyl groups, with the final step being the addition of the hydrogen sulfate group. Reaction conditions often require controlled temperatures and specific catalysts to ensure high purity of the desired product. It can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Similar compounds have exhibited antimicrobial properties, demonstrating inhibition against bacterial strains like Escherichia coli and Staphylococcus aureus, potentially by interfering with bacterial DNA synthesis or cell wall integrity. Decarbamoylsaxitoxin is a related toxin isolated from marine dinoflagellates and cyanobacteria, known to cause paralytic shellfish poisoning . Saxitoxin itself is a potent neurotoxin and the best-known paralytic shellfish toxin . Another related compound is 4-[6-[[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylamino]hexylcarbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid . |
---|---|
CAS No. | 87038-53-7 |
Product Name | (3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate |
Molecular Formula | C9H16N6O7S |
Molecular Weight | 352.33 g/mol |
IUPAC Name | [(3aS,4R,9S,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate |
Standard InChI | InChI=1S/C9H16N6O7S/c10-6-13-5-3(2-16)12-7(11)15-1-4(22-23(19,20)21)9(17,18)8(5,15)14-6/h3-5,16-18H,1-2H2,(H2,11,12)(H3,10,13,14)(H,19,20,21)/t3-,4-,5-,8-/m0/s1 |
Standard InChIKey | AJLCXXKDNUGKKH-RGDLXGNYSA-N |
SMILES | C1C(C(C23N1C(=NC(C2N=C(N3)N)CO)N)(O)O)OS(=O)(=O)O |
Canonical SMILES | C1C(C(C23N1C(=NC(C2N=C(N3)N)CO)N)(O)O)OS(=O)(=O)O |
Synonyms | Decarbamoylgonyautoxin 3; DcGonyautoxin 3 |
PubChem Compound | 101917559 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume